molecular formula C14H20N4O2 B5665285 5-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

5-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Cat. No. B5665285
M. Wt: 276.33 g/mol
InChI Key: WQKGKOUZVLKUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This section covers the synthesis and characterization of novel oxadiazole derivatives, emphasizing the importance of the oxadiazole ring and pyrazole moiety in various chemical and pharmaceutical applications due to their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves condensation reactions, starting from various carboxylic acids and hydrazides. For instance, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives from 6-methoxy-3-methylbenzofuran-2-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate has been described, showcasing the structural determination through IR, NMR, and HRMS spectra, with X-ray diffraction analysis used for spatial structure determination of specific compounds (Jiang et al., 2012).

properties

IUPAC Name

5-[(4-ethyl-3,5-dimethylpyrazol-1-yl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-4-12-9(2)16-18(10(12)3)7-13-15-14(17-20-13)11-5-6-19-8-11/h11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKGKOUZVLKUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)CC2=NC(=NO2)C3CCOC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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